Nps-Lys(Boc)-OH DCHA Nps-Lys(Boc)-OH DCHA
Brand Name: Vulcanchem
CAS No.: 2896-69-7
VCID: VC0557197
InChI: InChI=1S/C17H25N3O6S.C12H23N/c1-17(2,3)26-16(23)18-11-7-6-8-12(15(21)22)19-27-14-10-5-4-9-13(14)20(24)25;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,9-10,12,19H,6-8,11H2,1-3H3,(H,18,23)(H,21,22);11-13H,1-10H2/t12-;/m0./s1
SMILES: CC(C)(C)OC(=O)NCCCCC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2
Molecular Formula: C29H48N4O6S
Molecular Weight: 580.79

Nps-Lys(Boc)-OH DCHA

CAS No.: 2896-69-7

Cat. No.: VC0557197

Molecular Formula: C29H48N4O6S

Molecular Weight: 580.79

* For research use only. Not for human or veterinary use.

Nps-Lys(Boc)-OH DCHA - 2896-69-7

Specification

CAS No. 2896-69-7
Molecular Formula C29H48N4O6S
Molecular Weight 580.79
IUPAC Name N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(2-nitrophenyl)sulfanylamino]hexanoic acid
Standard InChI InChI=1S/C17H25N3O6S.C12H23N/c1-17(2,3)26-16(23)18-11-7-6-8-12(15(21)22)19-27-14-10-5-4-9-13(14)20(24)25;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,9-10,12,19H,6-8,11H2,1-3H3,(H,18,23)(H,21,22);11-13H,1-10H2/t12-;/m0./s1
Standard InChI Key GHJNVWLUMCMNGT-YDALLXLXSA-N
SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Identity and Properties

Nomenclature and Structure

Nps-Lys(Boc)-OH DCHA is formally known as N-α-(2-Nitrophenylsulfenyl)-N-ε-(t-butoxycarbonyl)-L-lysine dicyclohexylammonium salt. This compound possesses several synonyms in scientific literature, reflecting slight variations in naming conventions:

  • Nα-(o-Nitrophenylsulfonyl)-Nε-(tert.-butyloxycarbonyl)-lysine

  • 2-NITROPHENYLSULFANYL-N-EPSILON-BOC-L-LYSINE DICYCLOHEXYLAMMONIUM SALT

  • Nalpha-2-Nitrophenylsulfanyl-Nepsilon-Boc-L-lysine dicyclohexylammonium salt

  • N-ALPHA-2-NITROPHENYLSULFANYL-N EPSILON-BUTOXYCARBONYL-L-LYSINE DICYCLOHEXYLAMMONIUM SALT

Physical and Chemical Properties

The compound exhibits the following key physical and chemical properties:

  • Molecular Formula: C29H48N4O6S

  • Molecular Weight: 580.79 g/mol

  • MDL Number: MFCD00237198

The structure features L-lysine with two protected amino groups: the α-amino group is protected with a 2-nitrophenylsulfenyl (Nps) group, while the ε-amino group is protected with a tert-butoxycarbonyl (Boc) group. The carboxylic acid is neutralized with dicyclohexylamine, forming a salt that typically enhances stability and solubility compared to the free acid form.

Synthesis and Preparation

Related Compound Synthesis

Related compounds like H-Lys(Boc)-OH and Z-Lys(Boc)-OH provide insight into the preparation methods. For instance, H-Lys(Boc)-OH can be prepared by reacting L-lysine with di-t-butyl dicarbonate in the presence of benzotriazole, achieving selective protection of the ε-amino group .

Similarly, Z-Lys(Boc)-OH dicyclohexylamine salt can be prepared by a two-step process:

  • Reaction of L-lysine monohydrochloride with di-t-butyl dicarbonate

  • Subsequent reaction with benzyl chloroformate, followed by salt formation with dicyclohexylamine

These methods provide a foundation for understanding how Nps-Lys(Boc)-OH DCHA might be synthesized, with the main difference being the use of a 2-nitrophenylsulfenyl group instead of a benzyloxycarbonyl (Z) group.

SupplierProduct NumberPurityPackage SizePrice (USD)Last Updated
TRCN899043Not specified500mg$1102021-12-16
ChemenuCM31214195%1g$4392021-12-16
CrysdotCD2100904795+%1g$4652021-12-16

Additional global suppliers include:

  • BOC Sciences (United States)

  • Nextpeptide Inc (China)

  • Shanghai Hanhong Scientific Co., Ltd. (China)

  • Chemsky (Shanghai) International Co., Ltd. (China)

  • TCI (Shanghai) Chemical Trading Co., Ltd. (China)

Applications in Peptide Chemistry

Role in Peptide Synthesis

Nps-Lys(Boc)-OH DCHA serves as a valuable building block in peptide synthesis, particularly when orthogonal protection strategies are required. The Nps group at the α-amino position and the Boc group at the ε-amino position offer distinct deprotection conditions, allowing for selective manipulation of either amino group during peptide assembly.

The key advantages of this dual protection strategy include:

  • Orthogonal deprotection conditions for α and ε amino groups

  • Compatibility with both solution-phase and solid-phase peptide synthesis

  • Ability to create branched peptides or selectively modify lysine side chains

Selective Deprotection Strategies

The differential protection in Nps-Lys(Boc)-OH DCHA allows for selective deprotection:

  • The Nps group can be removed under mild conditions using thiols (like β-mercaptoethanol or thiophenol) in slightly basic conditions

  • The Boc group is typically removed using acidic conditions, such as trifluoroacetic acid (TFA)

This orthogonality enables complex peptide synthesis strategies where different functional groups need to be modified at different stages of the synthesis.

Comparison with Related Protected Lysine Derivatives

Structural and Functional Comparison

Nps-Lys(Boc)-OH DCHA belongs to a family of protected lysine derivatives used in peptide chemistry. While they share common applications, they differ in their protection groups and deprotection conditions.

Compoundα-Amino Protectionε-Amino ProtectionCounter-ionDeprotection Conditions
Nps-Lys(Boc)-OH DCHANpsBocDCHANps: thiols in basic conditions; Boc: TFA
Z-Lys(Boc)-OH DCHAZBocDCHAZ: H₂/Pd or HBr/AcOH; Boc: TFA
Boc-Lys(Z)-OHBocZNoneBoc: TFA; Z: H₂/Pd or HBr/AcOH

The choice between these compounds depends on the specific requirements of the peptide synthesis strategy, including compatibility with other protecting groups and the desired sequence of deprotection steps.

Advantages of DCHA Salt Form

The dicyclohexylammonium (DCHA) salt form provides several advantages:

  • Enhanced solubility in organic solvents commonly used in peptide synthesis

  • Improved stability during storage

  • Often crystallizes more readily, facilitating purification

  • Can neutralize the acidity of the carboxylic group, preventing unwanted side reactions during storage

Similar advantages are observed with other protected amino acid DCHA salts, such as Boc-Nle-OH DCHA .

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